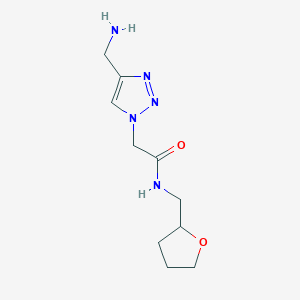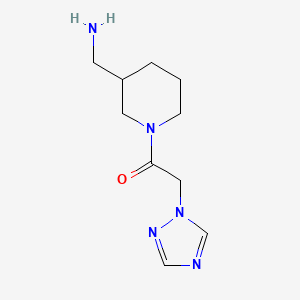![molecular formula C11H22Cl2N2O B1464987 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride CAS No. 1172016-21-5](/img/structure/B1464987.png)
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Vue d'ensemble
Description
“2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O•HCl . It has a molecular weight of 269.21 . This compound is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride” is defined by its molecular formula, C11H21ClN2O•HCl . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
“2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride” is a solid at room temperature . It has a molecular weight of 269.21 .Applications De Recherche Scientifique
Biological and Pharmacological Research
Compounds with similar structural features, such as acetamide derivatives and other related chemical entities, have been extensively studied for their biological effects. For instance, research on acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, highlights the ongoing interest in understanding the toxicological and pharmacological profiles of these compounds. These studies are pivotal for assessing the potential therapeutic and adverse effects of chemical compounds, contributing to drug development processes and safety evaluations (Kennedy, 2001).
Environmental Toxicology and Persistence
Environmental science research also significantly benefits from studies on the persistence, toxicity, and degradation pathways of chemically related compounds. For example, the behavior of acetamiprid, a neonicotinoid insecticide, in soil and its ecological impact, provides crucial data on how similar compounds might behave in various environmental matrices. Understanding the degradation pathways, persistence, and potential ecotoxicological effects of such compounds is essential for environmental protection and the development of more sustainable chemical practices (Gupta & Gajbhiye, 2007).
Propriétés
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O.ClH/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12;/h3-9H2,1-2H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYQJVNQFQOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)


![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)

